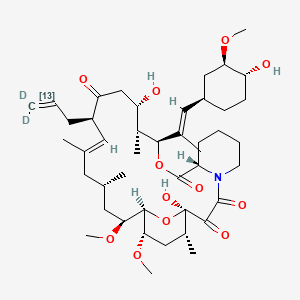
Tacrolimus-13C,D2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tacrolimus-13C,D2 is a stable isotope-labeled version of Tacrolimus, a macrolide lactone with potent immunosuppressive properties. Tacrolimus binds to the FK506 binding protein to form a complex that inhibits calcineurin phosphatase, thereby inhibiting T-lymphocyte signal transduction and interleukin-2 transcription . The labeling with carbon-13 and deuterium makes this compound particularly useful in research applications, such as metabolic studies and pharmacokinetic profiling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tacrolimus-13C,D2 involves the incorporation of stable isotopes into the Tacrolimus molecule. This process typically starts with the fermentation of Streptomyces tsukubaensis to produce Tacrolimus, followed by chemical modification to introduce the carbon-13 and deuterium labels . The reaction conditions often involve the use of specific reagents and catalysts to ensure the selective incorporation of the isotopes without altering the biological activity of the compound.
Industrial Production Methods
Industrial production of this compound follows a similar pathway but on a larger scale. The fermentation process is optimized for high yield, and the subsequent chemical modifications are carried out in large reactors under controlled conditions to ensure consistency and purity. The final product is then purified using techniques such as chromatography to achieve the desired level of isotope labeling .
化学反応の分析
Types of Reactions
Tacrolimus-13C,D2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can affect the carbonyl groups.
Substitution: This reaction can replace specific hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols from carbonyl groups .
科学的研究の応用
Tacrolimus-13C,D2 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the degradation pathways of Tacrolimus.
Biology: Helps in studying the interaction of Tacrolimus with various proteins and enzymes.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Tacrolimus.
Industry: Employed in the development of new formulations and delivery systems for Tacrolimus
作用機序
Tacrolimus-13C,D2 exerts its effects by binding to the FK506 binding protein to form a complex that inhibits calcineurin phosphatase. This inhibition prevents the dephosphorylation and translocation of nuclear factor of activated T-cells, thereby suppressing cytokine production and T-lymphocyte activation . The molecular targets include calcineurin and various signaling pathways involved in immune response regulation .
類似化合物との比較
Similar Compounds
Cyclosporin A: Another immunosuppressant that inhibits calcineurin but has a different structure and binding mechanism.
Uniqueness
Tacrolimus-13C,D2 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in various research applications. This labeling provides a significant advantage in studying the pharmacokinetics and metabolic pathways of Tacrolimus without altering its biological activity .
特性
分子式 |
C44H69NO12 |
|---|---|
分子量 |
807.0 g/mol |
IUPAC名 |
(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-17-(3,3-dideuterio(313C)prop-2-enyl)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39+,40+,44+/m0/s1/i1+1D2 |
InChIキー |
QJJXYPPXXYFBGM-QNEHJXMKSA-N |
異性体SMILES |
[2H][13C](=CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC)C)\C)[2H] |
正規SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


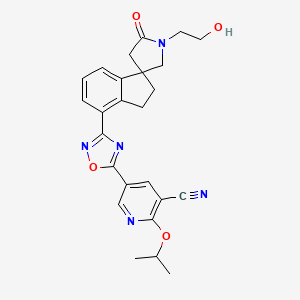

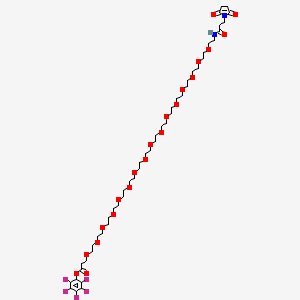

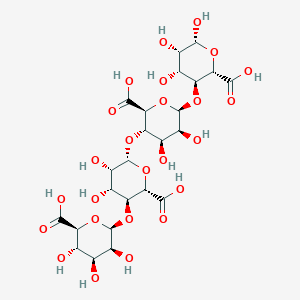

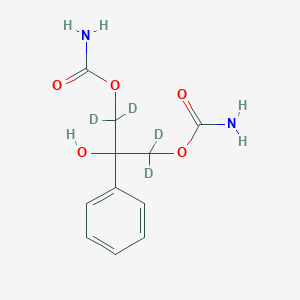

![(1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-20-(5-carbamoyl-1,2,4-triazol-1-yl)-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid](/img/structure/B12423255.png)
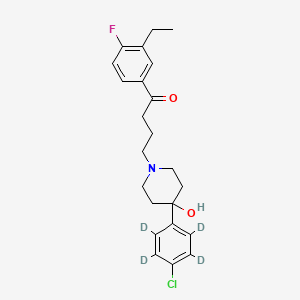

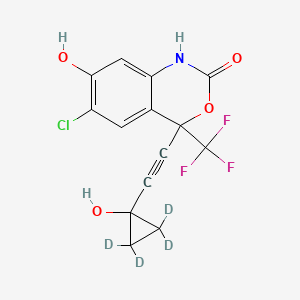

![disodium;[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B12423278.png)
